molecular formula C14H15ClN2O3S2 B2512934 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine CAS No. 1904029-28-2

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Cat. No.: B2512934
CAS No.: 1904029-28-2
M. Wt: 358.86
InChI Key: AFHKADUSBCNKCM-UHFFFAOYSA-N
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Description

The chemical reagent 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a synthetic sulfonamide derivative designed for advanced pharmaceutical and biochemical research. Its molecular architecture, featuring a pyrrolidine ring linked to a chlorothiophene sulfonamide and a methylpyridyloxy group, suggests potential for diverse biological interactions. This structural motif is of significant interest in medicinal chemistry, particularly in the design of protein-protein interaction inhibitors. Compounds with similar sulfonamide and heteroaryl components have been investigated for their ability to disrupt critical protein interactions, such as the MDM2-p53 interface, a prominent target in oncology research for reactivating the p53 tumor suppressor pathway . Furthermore, the distinct heteroaromatic systems within the molecule make it a candidate for studies involving flavin-containing monooxygenases (FMOs) and other non-P450 oxidoreductase enzymes, which are crucial in understanding the metabolic fate and potential bioactivation of novel chemical entities . Research into analogous heteroaryl-substituted sulfonamides has also indicated potential applications in ion channel modulation, providing a basis for investigating this compound in neuropharmacology and electrophysiology studies . This reagent offers researchers a valuable tool for probing complex biochemical pathways, screening for new therapeutic agents, and studying enzyme kinetics and drug metabolism.

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c1-10-3-2-4-13(16-10)20-11-7-8-17(9-11)22(18,19)14-6-5-12(15)21-14/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHKADUSBCNKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Sulfonylation: The chlorothiophene moiety is introduced via a sulfonylation reaction. This step involves reacting 5-chlorothiophene-2-sulfonyl chloride with the pyrrolidine intermediate in the presence of a base like triethylamine.

    Etherification: The final step involves the etherification of the sulfonylated pyrrolidine with 6-methylpyridine-2-ol. This reaction is typically carried out under basic conditions using reagents like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for drug development. Its structural features suggest potential activity against various biological targets, including enzymes and receptors. Studies could explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, such as advanced polymers or coatings. Its stability and reactivity profile make it suitable for applications requiring robust chemical performance.

Mechanism of Action

The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the pyridine and pyrrolidine rings might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs can be categorized based on core heterocycles and functional groups:

Compound Class Core Structure Key Substituents Potential Applications
Target Compound Pyridine 6-methyl, 2-(pyrrolidin-3-yloxy) with 5-chlorothiophene sulfonyl Enzyme inhibition, drug design
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine derivatives Fused pyrrole-thiazole-pyrimidine 4-chlorophenyl, 4-methoxyphenyl, triazole/carboxamide Anticancer, antimicrobial
Dihydropyridine derivatives Dihydropyridine Boronic acid, cyano, mercapto, carboxamide Catalysis, kinase inhibitors

Key Observations :

  • The target compound’s sulfonyl-pyrrolidine-thiophene chain distinguishes it from fused heterocycles in pyrrolo-thiazolo-pyrimidines , which prioritize bulkier aromatic systems for π-π stacking.
  • Compared to dihydropyridines , the fully aromatic pyridine core in the target compound may enhance metabolic stability but reduce conformational flexibility.

Reactivity Differences :

  • The sulfonyl group in the target compound may enhance electrophilicity at the pyrrolidine sulfur, enabling nucleophilic attacks, whereas dihydropyridines with electron-withdrawing groups (e.g., cyano) exhibit redox-active behavior.

Crystallographic and Computational Insights

  • Crystal Packing : Tools like Mercury CSD reveal that the 5-chlorothiophene sulfonyl group in the target compound likely participates in halogen bonding (Cl···O/N) and van der Waals interactions, influencing lattice stability. In contrast, fused heterocycles rely on aromatic stacking and hydrogen bonding via triazole/carboxamide groups.
  • Structural Refinement : SHELXL is widely used for refining such structures, particularly for resolving disorder in flexible pyrrolidine rings.

Biological Activity

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structural features, which include a pyridine ring, a pyrrolidine moiety, and a sulfonyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Molecular Formula C12H11ClN3O3S\text{Molecular Formula }C_{12}H_{11}ClN_3O_3S

Key Properties

PropertyValue
Molecular Weight363.8 g/mol
CAS Number2034579-46-7
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity through hydrophobic interactions provided by the pyridine and pyrrolidine rings. This mechanism may modulate various signaling pathways, influencing cellular responses related to inflammation, cancer progression, and microbial resistance.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific effects of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine on cancer cell lines remain to be fully elucidated but are a promising area for further investigation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its ability to inhibit pro-inflammatory cytokines. Similar compounds have been documented to reduce the expression of TNF-alpha and IL-6 in various models of inflammation, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Preliminary studies indicate that derivatives containing thiophene and pyrrolidine structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Further research is needed to determine the specific antimicrobial efficacy of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine against various pathogens.

Study 1: Anticancer Efficacy

A recent study explored the anticancer potential of similar sulfonamide compounds in vitro. Results showed a significant reduction in cell viability for certain cancer cell lines treated with these compounds, suggesting a potential pathway for drug development using 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine as a lead compound.

Study 2: Inhibition of Inflammatory Markers

In an experimental model of acute inflammation, compounds structurally related to 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine were shown to significantly decrease levels of inflammatory markers such as NF-kB and COX-2. This suggests that the compound could be further investigated for therapeutic applications in inflammatory diseases.

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